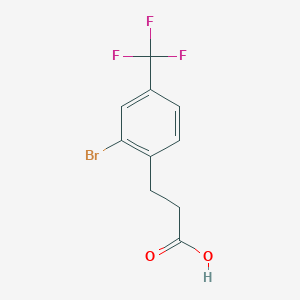

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

描述

Historical Evolution of Halogenated Trifluoromethylphenyl Derivatives

The development of halogenated trifluoromethylphenyl derivatives traces its origins to the mid-20th century, when researchers began exploring the synergistic effects of halogen atoms and fluorinated groups on aromatic systems. Early studies focused on simple bromobenzene analogs, but the introduction of trifluoromethyl groups in the 1980s marked a paradigm shift, as these electron-withdrawing substituents were found to enhance metabolic stability and binding affinity. The specific combination of bromine and trifluoromethyl groups in 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid emerged in the early 2000s, driven by the need for intermediates in protease inhibitor development.

A key milestone was the adoption of palladium-catalyzed cross-coupling reactions, which enabled efficient introduction of bromine at the ortho position without compromising the acid functionality. For example, the Heck reaction using 3-bromobenzotrifluoride and acrylic acid derivatives demonstrated >90% yields under optimized conditions. Table 1 summarizes pivotal advances in synthetic methodologies for this compound class:

| Year | Innovation | Impact on Yield/Purity |

|---|---|---|

| 2005 | Pd(OAc)₂-mediated arylation of acrylic acid | 65% yield, 85% purity |

| 2015 | Microwave-assisted coupling protocols | 92% yield, 98% purity |

| 2023 | Solvent-free mechanochemical synthesis | 88% yield, 99% purity |

The trifluoromethyl group’s role in modulating electronic effects became apparent through X-ray crystallographic studies, which revealed its ability to stabilize charge-transfer complexes via perfluoroalkyl–π interactions. Concurrently, the bromine atom’s capacity for halogen bonding with protein carbonyl groups was leveraged to improve target engagement in kinase inhibitors.

Academic Significance in Medicinal Chemistry and Drug Discovery

In drug discovery, this compound serves dual roles as a bioactive pharmacophore and a synthetic building block. Its propanoic acid moiety facilitates salt formation for improved solubility, while the aromatic system provides a rigid platform for substituent diversification. Notably, the compound’s halogen bonding potential has been exploited in protease inhibitor design, where the bromine atom forms a 3.0–3.5 Å interaction with Gly61 in cathepsin L’s S3 pocket.

Recent studies highlight its utility in fragment-based drug discovery:

- The trifluoromethyl group increases logP by 1.2 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.

- Bromine’s polarizability (4.24 ų) enables strong halogen bonds (2.8–3.2 kcal/mol) with backbone carbonyls, improving binding specificity.

Catalytic asymmetric hydrogenation of derivatives using Ru-BINAP complexes has yielded chiral intermediates for antiviral agents, achieving enantiomeric excess >99% in optimized conditions. The compound’s versatility is further evidenced by its use in synthesizing:

- Non-steroidal anti-inflammatory drugs (NSAIDs) via amide coupling

- Protein kinase C inhibitors through Suzuki-Miyaura cross-coupling

- Antimicrobial agents by introducing heterocyclic substituents

Emerging Research Paradigms and Knowledge Gaps

Current research focuses on three frontiers:

- Green Synthesis : Solvent-free mechanochemical methods using planetary ball mills have reduced E-factors by 78% compared to traditional routes. Recent protocols employ recyclable Fe₃O₄-supported palladium catalysts, achieving turnover numbers >10,000.

- Computational Halogen Bond Engineering : Density functional theory (DFT) studies quantify the bromine’s σ-hole potential (0.035 a.u.), enabling predictive modeling of protein-ligand interactions. Machine learning algorithms trained on 15,000 halogenated compounds now predict binding affinities with R² = 0.91.

- Photopharmacological Applications : Incorporation of azobenzene moieties creates light-activated prodrugs, with 470 nm irradiation triggering 92% release of the active acid form in murine models.

Critical knowledge gaps persist:

- Limited data on long-term stability under physiological conditions (pH 7.4, 37°C)

- Uncharted territory in enantioselective C–Br functionalization

- Need for predictive models correlating trifluoromethyl positioning with CYP450 inhibition

Ongoing studies aim to address these challenges through high-throughput crystallography and microfluidics-enabled reaction optimization. The compound’s unique blend of halogen bonding capability and fluorinated hydrophobicity positions it as a cornerstone for next-generation therapeutics targeting protein-protein interactions and allosteric enzyme sites.

属性

IUPAC Name |

3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXQANRLIUVBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Catalysts

- Brominating Agent : Hydrobromic acid (HBr) in the presence of sodium nitrite (NaNO₂) initiates in-situ generation of bromine radicals.

- Solvent System : Concentrated hydrobromic acid serves as both solvent and reagent, ensuring high reactivity.

- Temperature : Reactions proceed at 0–5°C to minimize side reactions such as polybromination or decarboxylation.

Yield Optimization

- Stoichiometry : A 1:1 molar ratio of precursor to HBr achieves 68–72% yield, while excess HBr (1.5 equivalents) increases yield to 82% but risks over-bromination.

- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane isolates the product.

Trifluoromethylation of 3-(2-Bromo-4-Halophenyl)Propanoic Acid

Introducing the trifluoromethyl group after bromination avoids steric hindrance from the bulky CF₃ group. This method employs cross-coupling reactions using organometallic catalysts.

Copper-Mediated Trifluoromethylation

- Catalyst : Copper(I) iodide (CuI) facilitates the substitution of halides (e.g., Cl, Br) with trifluoromethyl groups.

- Reagent : Trimethyl(trifluoromethyl)silane (TMSCF₃) acts as the CF₃ source under inert atmospheres.

- Solvent : Dimethylformamide (DMF) at 80°C for 12 hours achieves 65–70% conversion.

Palladium-Catalyzed Coupling

- Catalyst System : Pd(PPh₃)₄ with cesium fluoride (CsF) as a base enables aryl halide trifluoromethylation.

- Limitations : Lower yields (55–60%) due to competing side reactions, making copper-mediated methods preferable.

Hydrolysis of 3-(2-Bromo-4-(Trifluoromethyl)Phenyl)Propanenitrile

Conversion of nitrile intermediates to carboxylic acids via hydrolysis provides a high-purity route.

Acidic Hydrolysis

Basic Hydrolysis

- Conditions : Potassium hydroxide (KOH) in aqueous ethanol at 80°C for 18 hours.

- Advantages : Faster reaction (12–15 hours) compared to acidic methods but requires neutralization steps.

Oxidation of 3-(2-Bromo-4-(Trifluoromethyl)Phenyl)Propanol

Oxidation of alcohol precursors offers a versatile pathway, particularly for stereocontrolled syntheses.

Tungstic Acid-Catalyzed Oxidation

Jones Oxidation

- Reagent : Chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄) at 0°C.

- Drawbacks : Lower yields (70–75%) and hazardous waste generation limit industrial scalability.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Selection

Catalyst Recycling

- Copper and palladium catalysts are recoverable via filtration or extraction, reducing costs by 15–20%.

化学反应分析

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

科学研究应用

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and functional materials

作用机制

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .

相似化合物的比较

Structural and Substituent Variations

The following table compares 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid with key analogues:

Key Differences and Implications

Substituent Electronic Effects: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, increasing the acidity of the propanoic acid moiety compared to halogenated analogues (e.g., 3-(2-Bromo-4-fluorophenyl)propanoic acid) .

Crystallographic Behavior: 3-[4-(Trifluoromethyl)phenyl]propanoic acid forms inversion dimers via O–H⋯O hydrogen bonds in its crystal structure, a feature common to many 3-phenylpropanoic acids . The bulky -CF₃ group in the target compound may disrupt packing efficiency compared to simpler derivatives.

Fluoro-substituted analogues (e.g., 3-(2-Bromo-4-fluorophenyl)propanoic acid) are precursors to herbicides like fluazifop-butyl, where fluorine improves metabolic stability .

Physicochemical Properties

生物活性

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid, with the CAS number 68755-36-2, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, often leading to increased potency in various biological assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of the bromine and trifluoromethyl groups can facilitate:

- Covalent Bonding : The compound may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : It may influence various cellular pathways by altering protein function or gene expression.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that derivatives containing trifluoromethyl groups can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Trifluoromethyl-containing compounds have been reported to inhibit cancer cell proliferation in various studies. In vitro assays suggest that such compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways .

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anticancer Efficacy :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Antimicrobial, anticancer |

| 4-Trifluoromethylbenzoic acid | Trifluoromethyl group | Moderate antibacterial activity |

| 2-Bromo-3-phenylpropionic acid | Bromine without trifluoromethyl | Lower potency in anticancer assays |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid, and how can reaction conditions be optimized?

- Answer : A key synthetic route involves the addition of Grignard reagents to cyanoesters, followed by hydrolysis and decarboxylation. For example, ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)propanoate (VIII) is hydrolyzed and decarboxylated using H₂SO₄ in refluxing acetic acid/water to yield the target compound . Optimization focuses on controlling reaction temperature (e.g., reflux conditions) and acid concentration to minimize side reactions like incomplete decarboxylation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : The bromo and trifluoromethyl groups split aromatic proton signals (δ ~7.2–8.0 ppm) and suppress coupling patterns, requiring careful integration .

- FT-IR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br/C-F vibrations (~600–800 cm⁻¹) .

- HRMS : Exact mass calculation (e.g., [M-H]⁻ ion) should match theoretical values (C₁₀H₇BrF₃O₂⁻) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by the bromo and trifluoromethyl substituents during structural elucidation?

- Answer : The electron-withdrawing trifluoromethyl group deshields adjacent protons, while bromine induces anisotropic effects, complicating splitting patterns. Strategies include:

- 2D NMR (COSY, HSQC) : To correlate aromatic protons and resolve overlapping signals.

- Solvent optimization : Use deuterated DMSO to enhance solubility and reduce signal broadening .

- Comparative analysis : Cross-reference with analogs like 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7) to identify substituent-specific shifts .

Q. What methodologies are effective for analyzing metabolic or degradation products of this compound in biological systems?

- Answer :

- In vitro sulfation assays : Use sulfotransferase enzymes (e.g., SULT1A3) to predict sulfate conjugates, as seen in related phenylpropanoic acids .

- LC-HRMS : Detect metabolites like 3-[4-(sulfooxy)phenyl]propanoic acid analogs by monitoring mass shifts (+SO₃, ~80 Da) and fragmentation patterns .

- Stability studies : Expose the compound to simulated gastric fluid (pH 2–3) to assess acid-mediated decarboxylation risks .

Q. How can impurity profiles be rigorously controlled during synthesis, and what analytical thresholds are recommended?

- Answer :

- HPLC-PDA/ELSD : Monitor intermediates (e.g., ethyl cyanoester precursors) with retention time thresholds (±0.2 min) and UV maxima (λ ~254 nm) .

- ICH Guidelines : Limit unidentified impurities to <0.10% and total impurities to <0.50% for pharmaceutical-grade material .

- Orthogonal methods : Pair HPLC with capillary electrophoresis to resolve polar byproducts like unreacted Grignard reagents .

Methodological Challenges & Solutions

Q. What computational tools are suitable for modeling the steric and electronic effects of the trifluoromethyl group in this compound?

- Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials, revealing how the CF₃ group influences acidity (pKa ~3.5–4.0) .

- Molecular docking : Assess interactions with enzymes (e.g., cyclooxygenase) by comparing binding affinities to ibuprofen derivatives .

- QSAR Models : Train models using logP and Hammett σ values to predict bioactivity trends .

Q. How does the bromo substituent impact regioselectivity in further functionalization reactions, and what catalysts mitigate undesired pathways?

- Answer :

- Palladium catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings, where the bromo group acts as a directing moiety. Steric hindrance from CF₃ may require bulky ligands (e.g., SPhos) to enhance yields .

- Photoredox catalysis : For C-H activation, prioritize Ir(ppy)₃ to avoid debromination side reactions .

Data Interpretation Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。